![molecular formula C12H15ClN2O B4627725 N-(2-chlorophenyl)-2-(1-pyrrolidinyl)acetamide](/img/structure/B4627725.png)
N-(2-chlorophenyl)-2-(1-pyrrolidinyl)acetamide
Overview
Description
N-(2-chlorophenyl)-2-(1-pyrrolidinyl)acetamide, also known as Etizolam, is a benzodiazepine analog that has been used in scientific research due to its anxiolytic and sedative properties. It was first synthesized in Japan in 1983 and has since gained popularity in various countries for its therapeutic potential.
Scientific Research Applications
Opioid Receptor Activity
Research has identified compounds structurally related to N-(2-chlorophenyl)-2-(1-pyrrolidinyl)acetamide as potent and selective kappa-opioid agonists. Studies focused on structure/activity relationships, revealing that certain N-substituted acetamides exhibit significant biological activity in opioid receptor engagement and analgesic effects. This highlights the compound's relevance in exploring new therapeutic agents for pain management Barlow et al., 1991.
Chemical Synthesis and Recovery
Novel N-substituted 2-(diphenylthiophosphoryl)acetamides, including derivatives structurally related to N-(2-chlorophenyl)-2-(1-pyrrolidinyl)acetamide, have been synthesized for the efficient extraction of Pd(II) ions from hydrochloric acid solutions. This demonstrates the compound's utility in chemical synthesis processes, particularly in the recovery and preconcentration of valuable metals from solutions, showcasing its application in separation and purification technologies Turanov et al., 2017.
Corrosion Inhibition
Derivatives of N-(2-chlorophenyl)-2-(1-pyrrolidinyl)acetamide have been explored as corrosion inhibitors. The synthesis of 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and their efficacy in protecting steel against corrosion in acidic and oil mediums demonstrate the compound's potential in industrial applications related to corrosion protection Yıldırım & Çetin, 2008.
Nootropic Effects
The compound has been evaluated for its nootropic properties, indicating its potential in enhancing cognitive functions. A study on a novel nootropic agent structurally similar to N-(2-chlorophenyl)-2-(1-pyrrolidinyl)acetamide demonstrated its determination in human serum and urine, suggesting its applicability in pharmacokinetic studies and its potential benefits in cognitive enhancement Fujimaki et al., 1988.
properties
IUPAC Name |
N-(2-chlorophenyl)-2-pyrrolidin-1-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-10-5-1-2-6-11(10)14-12(16)9-15-7-3-4-8-15/h1-2,5-6H,3-4,7-9H2,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJDGQWESRZVNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)NC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-(1-pyrrolidinyl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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